molecular formula C8H4F3N B1303386 2,3,4-Trifluorophenylacetonitrile CAS No. 243666-13-9

2,3,4-Trifluorophenylacetonitrile

Cat. No.: B1303386
CAS No.: 243666-13-9
M. Wt: 171.12 g/mol
InChI Key: BHGADPADDLWFSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorophenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 2,3,4-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction typically proceeds as follows:

C6H2F3CH2Cl+NaCNC6H2F3CH2CN+NaClC_6H_2F_3CH_2Cl + NaCN \rightarrow C_6H_2F_3CH_2CN + NaCl C6​H2​F3​CH2​Cl+NaCN→C6​H2​F3​CH2​CN+NaCl

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Trifluorophenylacetonitrile is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a precursor for the synthesis of various fluorinated compounds.

    Biology: It is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced bioactivity.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorophenylacetonitrile depends on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trifluorophenylacetonitrile is unique due to its specific arrangement of fluorine atoms, which can influence its reactivity and the properties of the molecules it is used to synthesize. This specific arrangement can lead to different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

2-(2,3,4-trifluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGADPADDLWFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380727
Record name 2,3,4-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-13-9
Record name 2,3,4-Trifluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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